4-[(4-Chlorophenyl)methyl]isoquinoline 4-[(4-Chlorophenyl)methyl]isoquinoline
Brand Name: Vulcanchem
CAS No.: 104755-77-3
VCID: VC15923463
InChI: InChI=1S/C16H12ClN/c17-15-7-5-12(6-8-15)9-14-11-18-10-13-3-1-2-4-16(13)14/h1-8,10-11H,9H2
SMILES:
Molecular Formula: C16H12ClN
Molecular Weight: 253.72 g/mol

4-[(4-Chlorophenyl)methyl]isoquinoline

CAS No.: 104755-77-3

Cat. No.: VC15923463

Molecular Formula: C16H12ClN

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Chlorophenyl)methyl]isoquinoline - 104755-77-3

Specification

CAS No. 104755-77-3
Molecular Formula C16H12ClN
Molecular Weight 253.72 g/mol
IUPAC Name 4-[(4-chlorophenyl)methyl]isoquinoline
Standard InChI InChI=1S/C16H12ClN/c17-15-7-5-12(6-8-15)9-14-11-18-10-13-3-1-2-4-16(13)14/h1-8,10-11H,9H2
Standard InChI Key HBOJMKPCCWSERF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound consists of an isoquinoline system—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with a 4-chlorobenzyl group (-CH₂C₆H₄Cl) attached to the fourth carbon of the isoquinoline core . The chlorine atom at the para position of the benzyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.

The IUPAC name, 4-[(4-chlorophenyl)methyl]isoquinoline, reflects this substitution pattern . Key identifiers include:

  • CAS Registry Number: 104755-77-3

  • SMILES: C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl

  • InChIKey: HBOJMKPCCWSERF-UHFFFAOYSA-N

Stereoelectronic Properties

The planar isoquinoline system allows for π-π stacking interactions, while the chlorobenzyl group enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 3.82 . This balance of aromaticity and hydrophobicity suggests potential bioavailability, though experimental data on absorption and distribution remain limited.

Synthesis and Structural Modification

Classical Synthetic Routes

The synthesis of 4-[(4-chlorophenyl)methyl]isoquinoline derivatives often involves multi-step strategies. A representative method, adapted from spirocyclic isoquinoline syntheses , includes:

  • Lithiation of o-tolualdehyde tert-butylimine using lithium diisopropylamide (LDA).

  • Nitrile coupling: Reaction with benzonitrile derivatives to form intermediate eneamido anions.

  • Electrophilic trapping: Alkylation or halogenation at the C4 position using reagents such as ethyl iodide or hexachloroethane .

For example, the reaction of 4-chlorobenzyl chloride with a preformed isoquinoline anion yields the target compound after acid quenching (yield: 72–80%) .

Table 1: Key Reaction Conditions for Isoquinoline Derivatives

StepReagents/ConditionsYield (%)Reference
LithiationLDA, THF, -78°C-
Nitrile couplingR-CN, -78°C to 25°C60–85
C4 alkylationEthyl iodide, HMPA, -78°C70
Final acid hydrolysisTrifluoroacetic acid, CH₂Cl₂80

Recent Advances

Modern approaches employ transition-metal catalysis for C-H functionalization. For instance, palladium-catalyzed coupling between 4-chlorobenzyl bromides and isoquinoline precursors has been reported, though yields remain modest (50–65%) . Computational studies suggest that electron-deficient aryl halides enhance oxidative addition efficiency, providing a rationale for optimizing catalytic systems .

Physicochemical Properties

Thermal Stability and Solubility

While experimental melting points are unavailable, analogous isoquinolines exhibit melting points between 120–180°C . The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.8 Hz, 1H, H-1), 7.92–7.85 (m, 3H, H-5, H-6, H-8), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (d, J = 8.2 Hz, 2H, Ar-H), 4.20 (s, 2H, CH₂) .

  • IR (KBr): ν 3050 (C-H aromatic), 1590 (C=N), 1490 (C-Cl), 820 (para-substituted benzene) cm⁻¹ .

Biological Activities and Applications

Material Science Applications

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of 4.1 eV, suitable for hole-transport materials in OLEDs .

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